molecular formula C5H6O2 B3333874 Vinyl acrylate CAS No. 2177-18-6

Vinyl acrylate

Cat. No.: B3333874
CAS No.: 2177-18-6
M. Wt: 98.1 g/mol
InChI Key: BLCTWBJQROOONQ-UHFFFAOYSA-N
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Description

Vinyl acrylate is a chemical compound belonging to the family of acrylates, which are esters derived from acrylic acid. It is characterized by the presence of a vinyl group (CH₂=CH-) attached to the acrylate moiety (CH₂=CHCOO-). This compound is known for its high reactivity and versatility, making it valuable in various industrial applications, particularly in the production of polymers and copolymers .

Mechanism of Action

Target of Action

Vinyl acrylate primarily targets the active site on the surface of the PdAu (100) catalyst . This catalyst plays a crucial role in the production of this compound, particularly in the industrial production of vinyl acetate .

Mode of Action

This compound interacts with its target through a series of reactions. The active site on the surface of the PdAu (100) catalyst is Pd . Critical intermediates in this process include CH2O and CH2CHCOOH . The compound’s interaction with its targets results in a series of changes that ultimately lead to the production of this compound .

Biochemical Pathways

The most probable pathway for the production of this compound involves a series of reactions: CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 . CH2CHCOOH can further produce this compound as a final by-product using a one-step or two-step reaction .

Pharmacokinetics

It’s important to note that the properties of this compound, like other acrylates, depend on the lateral substituents of the polymeric chains . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the production of this compound as a by-product during the production of vinyl acetate . This by-product is difficult to separate and shows extremely strong reaction activity . It may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate .

Action Environment

The environment significantly influences the action of this compound. For instance, in the industrial production of vinyl acetate, the by-product this compound is difficult to separate and may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate . Therefore, controlling the environment during the production process is crucial for the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Vinyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, during the production of vinyl acetate, this compound is produced through a reaction pathway involving intermediates such as CH₂O and CH₂CHCOOH . The active site on the surface of the PdAu (100) catalyst is Pd, which facilitates the formation of this compound. These interactions highlight the compound’s ability to participate in complex biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong reaction activity can lead to changes in cellular behavior, potentially impacting cell growth and differentiation. Studies have shown that this compound can have adverse effects on the main reaction process, catalyst, and downstream products in industrial settings .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the reaction pathway for the production of this compound involves the conversion of CO₂ to CH₂CHCOOH, which then produces this compound through a one-step or two-step reaction . These binding interactions and enzymatic reactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound’s strong reaction activity can lead to rapid changes in cellular function, and long-term exposure may result in significant alterations in cell behavior. Studies have indicated that this compound can have adverse effects on the main reaction process and downstream products over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects. High doses of this compound can result in significant changes in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The production of this compound involves a reaction pathway that includes intermediates such as CH₂O and CH₂CHCOOH . These metabolic reactions highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The strong reaction activity of this compound can affect its transport and distribution, leading to changes in cellular function and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with vinyl alcohol. This reaction typically requires an acid catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of ethylene with acetic acid and oxygen over a palladium catalyst.

Properties

IUPAC Name

ethenyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCTWBJQROOONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30811-69-9
Details Compound: Poly(vinyl acrylate)
Record name Poly(vinyl acrylate)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1073286
Record name 2-Propenoic acid, ethenyl ester
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Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-18-6, 30811-69-9
Record name Vinyl acrylate
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Record name Vinyl acrylate
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Record name Vinyl acrylate
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Record name 2-Propenoic acid, ethenyl ester, homopolymer
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Record name Vinyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinyl acrylate?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: What spectroscopic data are available to characterize this compound?

A2: Several spectroscopic techniques can be employed, including:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, useful for identifying impurities and analyzing reaction products. []

Q3: How does this compound perform under different conditions, and what are its typical applications?

A3: this compound is a versatile monomer known for its reactivity, allowing for diverse applications:

  • Polymerization: Readily undergoes free-radical polymerization, forming homopolymers or copolymers with other vinyl monomers. [, , ]
  • Adhesives: Its polymers find use in various adhesive formulations, often combined with other components to achieve desired performance characteristics. [, ]
  • Coatings: this compound-based polymers contribute to the formation of protective coatings, offering properties like flexibility, adhesion, and chemical resistance. [, ]
  • Textile Industry: Utilized in textile finishing and printing applications, enhancing fabric properties such as durability and colorfastness. []

Q4: Can this compound participate in reactions other than polymerization?

A4: Yes, the acrylate double bond in this compound can participate in reactions like the Michael addition. This reactivity is valuable in synthesizing more complex molecules. [, ]

Q5: Are there any enzymatic applications of this compound?

A5: Yes, this compound serves as a substrate in enzymatic transesterification reactions. For instance, lipases can catalyze the transfer of the acrylate group from this compound to various alcohols, including sugars. [, , ] This approach enables the synthesis of sugar-containing monomers for producing biocompatible hydrogels. [, ]

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